molecular formula C13H17ClF3N B15061336 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B15061336
M. Wt: 279.73 g/mol
InChI Key: QJODIMZIIOVAQM-UHFFFAOYSA-N
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Description

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H16F3N.ClH. It is known for its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and in the development of new chemical entities.

    Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the pharmacokinetics and pharmacodynamics of potential drug candidates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
  • 4-(Trifluoromethyl)phenylpyrrolidine
  • 2-Methylpyrrolidine

Uniqueness

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H17ClF3N

Molecular Weight

279.73 g/mol

IUPAC Name

2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H16F3N.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H

InChI Key

QJODIMZIIOVAQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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